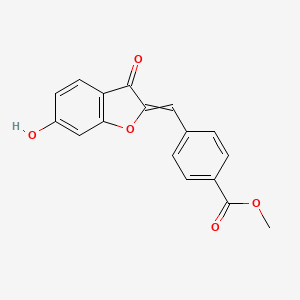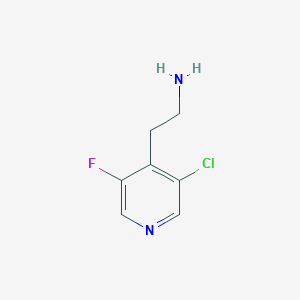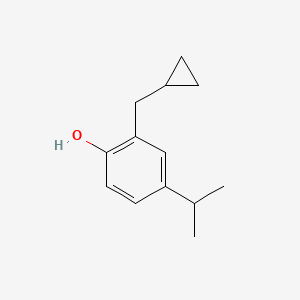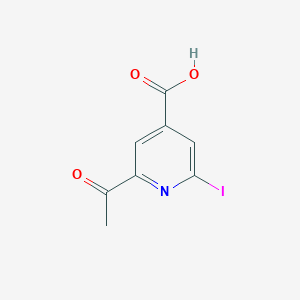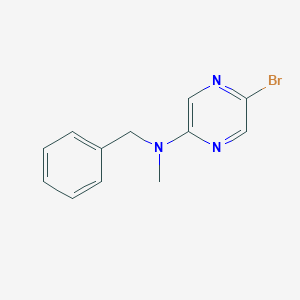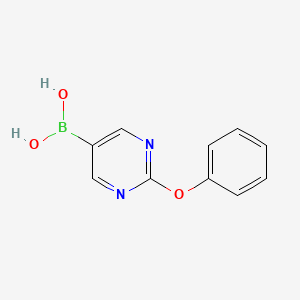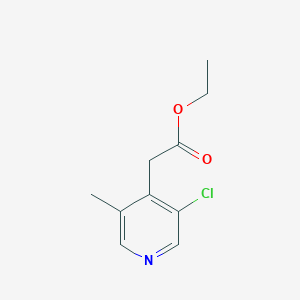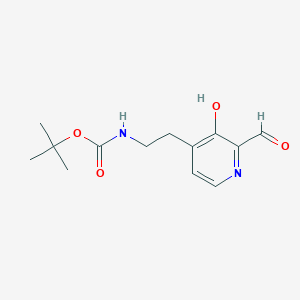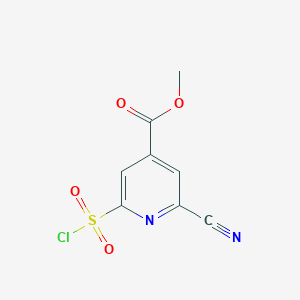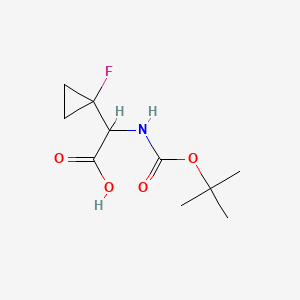
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorocyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid typically involves multiple steps:
Formation of the Fluorocyclopropyl Intermediate: The fluorocyclopropyl group can be introduced through cyclopropanation reactions involving fluorinated precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the fluorocyclopropyl intermediate with the Boc-protected amino acid under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the fluorocyclopropyl moiety, potentially yielding reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorocyclopropyl group can enhance binding affinity and specificity, while the Boc-protected amino group can be deprotected under physiological conditions to reveal the active amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(cyclopropyl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-((tert-Butoxycarbonyl)amino)-2-(1-chlorocyclopropyl)acetic acid:
2-((tert-Butoxycarbonyl)amino)-2-(1-bromocyclopropyl)acetic acid: Similar to the chlorinated analog but with a bromine atom, which can affect its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid imparts unique properties, such as increased stability and altered electronic characteristics, which can enhance its performance in various applications compared to its non-fluorinated or differently halogenated counterparts.
Eigenschaften
Molekularformel |
C10H16FNO4 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
2-(1-fluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(11)4-5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
FWSOIQAMTAFRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
